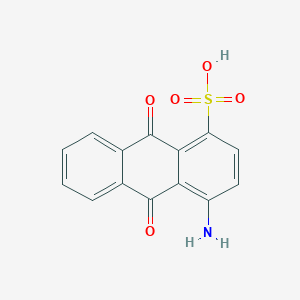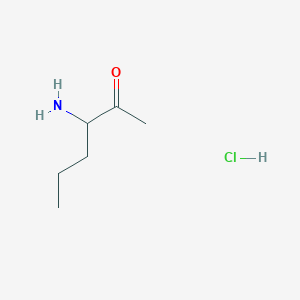![molecular formula C22H17NO4 B14709460 Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate CAS No. 20958-83-2](/img/structure/B14709460.png)
Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate is a heterocyclic compound characterized by its unique structure, which includes a pyrroloquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate typically involves the reaction of quaternary salts of lepidine with electron-deficient ethyl propiolate and dimethyl-but-2-yne-dioate in the presence of anhydrous potassium carbonate (K₂CO₃) and dimethylformamide (DMF) solvent . The reaction is carried out at room temperature, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylates
- 1-Benzoyl-3-cyanopyrrolo[1,2-a]quinolines
Uniqueness
Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate is unique due to its specific structural features and the range of biological activities it exhibits. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and versatility in various applications .
Properties
CAS No. |
20958-83-2 |
|---|---|
Molecular Formula |
C22H17NO4 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C22H17NO4/c1-26-21(24)18-17-13-12-14-8-6-7-11-16(14)23(17)20(19(18)22(25)27-2)15-9-4-3-5-10-15/h3-13H,1-2H3 |
InChI Key |
CBBSWXUQFKLAQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC3=CC=CC=C3N2C(=C1C(=O)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


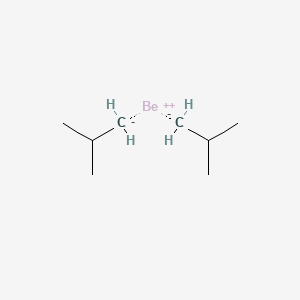
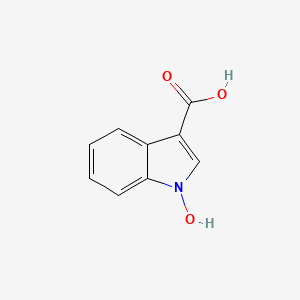

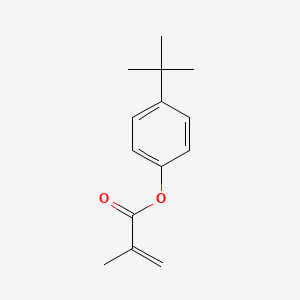

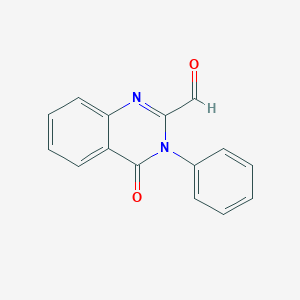

![Methyl 2'-methyl-10-oxo-10h-spiro[anthracene-9,1'-cyclopropane]-2'-carboxylate](/img/structure/B14709420.png)
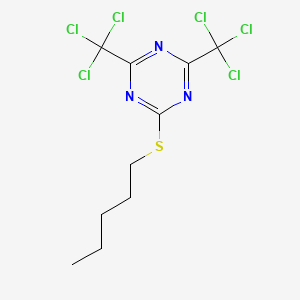
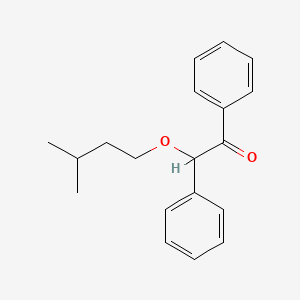
![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-](/img/structure/B14709445.png)
![Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14709446.png)
